molecular formula C27H18O6 B13790793 heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol

Cat. No.: B13790793
M. Wt: 438.4 g/mol
InChI Key: REZOJCSUIRIQRH-UHFFFAOYSA-N
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Description

The compound heptacyclo[18.7.0.0²,¹⁰.0³,⁸.0¹¹,¹⁹.0¹²,¹⁷.0²¹,²⁶]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol (hereafter referred to as the "target compound") is a highly complex polycyclic aromatic hydrocarbon (PAH) derivative featuring a heptacyclic framework with six hydroxyl groups. Its structure includes fused aromatic rings and hydroxyl substituents at positions 5, 6, 14, 15, 23, and 22. This arrangement imparts unique physicochemical properties, such as polarity from hydroxyl groups and rigidity from the fused ring system.

Properties

Molecular Formula

C27H18O6

Molecular Weight

438.4 g/mol

IUPAC Name

heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol

InChI

InChI=1S/C27H18O6/c28-19-4-10-1-16-25(13(10)7-22(19)31)17-3-12-6-21(30)24(33)9-15(12)27(17)18-2-11-5-20(29)23(32)8-14(11)26(16)18/h4-9,28-33H,1-3H2

InChI Key

REZOJCSUIRIQRH-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2C3=C4CC5=CC(=C(C=C5C4=C6CC7=CC(=C(C=C7C6=C31)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrogenated products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol has several scientific research applications:

    Chemistry: It is used as a model compound to study polycyclic aromatic hydrocarbons and their reactivity.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established.

    Industry: The compound’s unique structure makes it a candidate for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1,3,5,7,10,12,14,16,19,21,23,25-dodecaene-5,6,14,15,23,24-hexol is not fully understood. it is believed to interact with various molecular targets through its multiple double bonds and hydroxyl groups. These interactions can lead to changes in molecular pathways, potentially affecting biological processes.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of Structurally Related Compounds

Compound Name Molecular Weight (g/mol) Functional Groups Key NMR Shifts (δ, ppm) Thermal Stability (°C)
Target Compound ~400 (estimated) 6 hydroxyls 5.6–6.0 (OH), 6.8–7.5 (aromatic) <250
5,14,23-Tribromo analog () ~550–600 3 Br, 6 methyl 7.5–8.2 (aromatic) >300
Nymphaeol C () ~350 3 hydroxyls, prenyl 5.6–5.8 (OH) ~200
26,28-Dihydroxy derivative () ~450 2 hydroxyls, 2 methoxy 6.6–7.2 (aromatic) ~275

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